molecular formula C22H24N4O3 B11672694 N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11672694
M. Wt: 392.5 g/mol
InChI Key: SOKUPIGIJDRSDU-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with a complex structure that includes both ethoxy and propoxy functional groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of ethoxy and propoxy groups attached to the pyrazole ring. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-3-13-29-19-11-7-17(8-12-19)20-14-21(25-24-20)22(27)26-23-15-16-5-9-18(10-6-16)28-4-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,25)(H,26,27)/b23-15+

InChI Key

SOKUPIGIJDRSDU-HZHRSRAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.